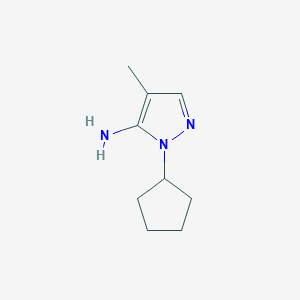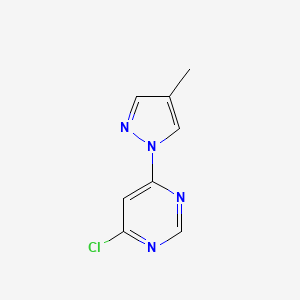![molecular formula C10H12N4O2 B1416262 1-[2-(メトキシメチル)-7-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル]エタノン CAS No. 1030477-07-6](/img/structure/B1416262.png)
1-[2-(メトキシメチル)-7-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル]エタノン
説明
1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
化合物の構造の一部である[1,2,4]トリアゾロ[1,5-a]ピリミジン骨格は、その抗がん特性について広く研究されています。 この化合物の誘導体は、胃がん細胞MGC-803、結腸がん細胞HCT-116、乳がん細胞MCF-7など、さまざまなヒトがん細胞株に対して有望な抗増殖活性を示しています 。これらの化合物は、がん細胞の増殖とコロニー形成を阻害し、アポトーシスを誘導し、細胞周期停止を引き起こすため、新しい抗がん剤の開発に役立ちます。
ERKシグナル伝達経路の抑制
この化合物は、ERKシグナル伝達経路に有意な阻害効果を示すことがわかりました 。この経路は細胞分裂と生存に不可欠であり、その調節不全はしばしば癌に関連しています。ERK1/2、c-Raf、MEK1/2、AKTなどの主要なタンパク質のリン酸化レベルを低下させることにより、この化合物は癌細胞の増殖を抑制できます。
農業における生物活性
トリアゾロピリミジン核は、農業における用途でも知られています。 この構造を持つ化合物は、除草剤、殺菌剤、その他の農業用化学物質の設計に使用されてきました 。さまざまな生物学的標的に対する相互作用能力により、作物の病気や害虫を管理するための汎用性の高いツールとなっています。
抗菌特性
医薬品化学では、トリアゾロピリミジンは抗菌作用と抗真菌作用について研究されてきました 。これらは、抗生物質耐性の上昇に直面して重要な、新しい抗菌剤の開発のための潜在的な候補です。
抗ウイルスおよび抗寄生虫薬の用途
これらの化合物は、ウイルスおよび寄生虫感染症の治療に潜在的な可能性を示しています 。プリンとの構造的類似性により、さまざまな病原体の複製プロセスを妨げるため、これらの生物によって引き起こされる病気の新しい治療法への道を開きます。
心血管系への応用
トリアゾロピリミジンは、特に血管拡張剤として、心血管効果について調査されてきました 。これらは、血管を弛緩させ、血圧を下げることで、高血圧などの状態を管理する薬物の開発に使用できます。
抗炎症および鎮痛効果
トリアゾロピリミジンの抗炎症および鎮痛特性により、痛みを管理し、炎症性疾患を治療するための候補となっています 。その作用機序は、しばしば炎症と痛覚の知覚に関連する生化学的経路の調節を伴います。
配位化学と金属との相互作用
トリアゾロピリミジンは、いくつかの金属に汎用性の高いリンカーとして作用することができ、生物系における配位化合物との相互作用は広く記述されています 。これは、このような化合物を用いて金属タンパク質を研究したり、金属ベースの薬物を開発したりできる、生体無機化学の研究分野を開きます。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and cell proliferation .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain cell lines . For instance, they can inhibit cell growth and induce apoptosis .
生化学分析
Biochemical Properties
1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, this compound has been found to interact with various proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone on cells are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The mechanism behind these effects involves the disruption of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. Furthermore, 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been shown to affect normal cells by modulating immune responses and reducing inflammation .
Molecular Mechanism
At the molecular level, 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes, such as CDKs . This binding prevents the enzymes from interacting with their substrates, leading to a decrease in enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, which can alter the compound’s activity and efficacy. Long-term studies have shown that prolonged exposure to 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, toxic effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .
特性
IUPAC Name |
1-[2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-8(7(2)15)4-11-10-12-9(5-16-3)13-14(6)10/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGADUULBTXXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)COC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


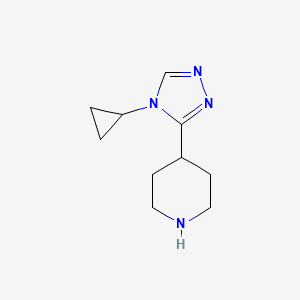


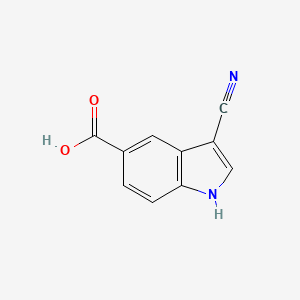
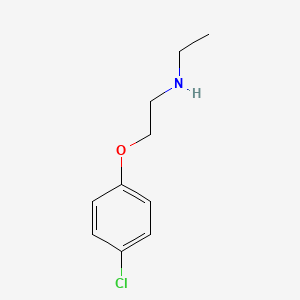
![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)
![[(3R,5S,6S)-3,4,5-Triacetyloxy-6-[(3R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1416187.png)
![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)
